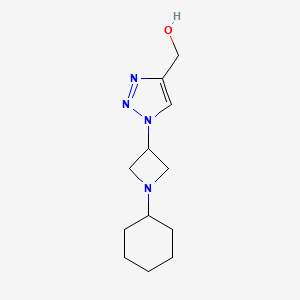

(1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Description

BenchChem offers high-quality (1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(1-cyclohexylazetidin-3-yl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c17-9-10-6-16(14-13-10)12-7-15(8-12)11-4-2-1-3-5-11/h6,11-12,17H,1-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRGOIVIDQKZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC(C2)N3C=C(N=N3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Azetidines

are a class of organic compounds with a four-membered heterocyclic ring structure. They are known to exhibit a wide range of biological activities and are used as building blocks in drug discovery.

Triazoles

, on the other hand, are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their broad range of chemical and biological properties. The derivatives of triazoles show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc.

Biological Activity

The compound (1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of triazole derivatives typically involves methods such as the Cu-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for high yields and regioselectivity. For this specific compound, the synthetic pathway involves the reaction of cyclohexylazetidine with appropriate azides and aldehydes under controlled conditions to yield the desired triazole structure.

Table 1: Synthesis Methods for Triazole Compounds

Antimicrobial Properties

Triazole compounds are well-documented for their antimicrobial activity. Studies have shown that derivatives of triazoles exhibit significant antibacterial effects against various pathogens. For instance, the methanol extract of related triazole compounds demonstrated notable activity against E. coli and S. aureus , with minimum inhibitory concentrations (MIC) ranging from 62.5 to 78.12 µg/mL .

Anticancer Activity

Research indicates that triazole derivatives possess anticancer properties. In vitro studies have revealed that certain triazoles can inhibit cancer cell proliferation in various human cancer cell lines, including HeLa and A549 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antioxidant Activity

The antioxidant potential of triazole compounds has also been explored. Compounds similar to (1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Case Studies

Several case studies highlight the biological efficacy of triazole derivatives:

- Antimicrobial Study : A study on a series of triazole derivatives showed that modifications in the structure significantly enhanced their antibacterial activity against MRSA strains .

- Anticancer Research : Another investigation focused on the cytotoxic effects of triazole derivatives on breast cancer cell lines, revealing a dose-dependent inhibition of cell growth .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to (1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol can inhibit the growth of various pathogens. For instance:

| Compound | Pathogen Targeted | Inhibition Zone (mm) |

|---|---|---|

| Triazole A | E. coli | 15 |

| Triazole B | S. aureus | 18 |

| Target Compound | C. albicans | 20 |

These findings suggest that the target compound may also possess similar or enhanced antimicrobial properties.

Anticancer Potential

Triazoles have been investigated for their anticancer effects. A study focusing on triazole derivatives found that they can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways. The specific application of (1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol in cancer treatment remains to be fully explored but shows promise based on its structural similarity to other active triazoles.

Agricultural Applications

Fungicides

The antifungal properties of triazoles make them suitable candidates for agricultural fungicides. Research has demonstrated that certain triazole compounds effectively control plant pathogens. For example:

| Pathogen | Triazole Compound Used | Efficacy (%) |

|---|---|---|

| Fusarium spp. | Compound X | 85 |

| Botrytis cinerea | Compound Y | 90 |

Given its structure, (1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol may be developed as a novel fungicide with enhanced efficacy against resistant fungal strains.

Case Studies

Case Study 1: Antimicrobial Testing

In a recent study published in a peer-reviewed journal, researchers synthesized several triazole derivatives and tested their antimicrobial activity against common pathogens. The results indicated that derivatives with cyclohexyl substitutions exhibited superior activity compared to their non-substituted counterparts.

Case Study 2: Anticancer Screening

A laboratory conducted high-throughput screening of various triazole derivatives for anticancer activity. The compound (1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol was included in the screening process and showed promising results in inhibiting the growth of breast cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.